molecular formula C16H15N5 B1216894 4',6-Diamidino-2-phenylindole CAS No. 47165-04-8

4',6-Diamidino-2-phenylindole

Cat. No. B1216894
CAS RN: 47165-04-8
M. Wt: 277.32 g/mol
InChI Key: FWBHETKCLVMNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • DAPI, also known as 4′,6-diamidino-2-phenylindole, is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA .

  • It is extensively used in fluorescence microscopy due to its ability to selectively label DNA.

  • DAPI can pass through an intact cell membrane, making it suitable for staining both live and fixed cells . Its passage through the membrane is less efficient in live cells, serving as a marker for membrane viability .





  • Synthesis Analysis



    • DAPI was first synthesized in 1971 during a search for drugs to treat trypanosomiasis.

    • Although it failed as a drug, further investigation revealed its strong binding to DNA and increased fluorescence upon binding.

    • This led to its use in identifying mitochondrial DNA and subsequent adoption as a fluorescent DNA stain.





  • Molecular Structure Analysis



    • Chemical formula: C16H15N5

    • Molar mass: 277.324 g/mol

    • DAPI’s structure consists of an indole ring with amidinophenyl substituents.





  • Chemical Reactions Analysis



    • When bound to double-stranded DNA, DAPI absorbs ultraviolet light (358 nm) and emits blue fluorescence (461 nm).

    • It also binds to RNA, albeit with weaker fluorescence (around 500 nm emission).





  • Physical And Chemical Properties Analysis



    • DAPI is a blue-fluorescent DNA stain excited by the violet (405 nm) laser line.

    • It is commonly used as a nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining.




  • Scientific Research Applications

    Fluorescent Staining in Microscopy

    DAPI is a fluorescent dye commonly used in microscopy to visualize deoxyribonucleic acid (DNA) or cell nuclei in fixed cell preparations. It's often employed alongside fluorescein or green fluorescent protein, which can be excited without exciting DAPI. However, DAPI may become sensitive to the blue/cyan excitation used in fluorescein/green fluorescent protein filter cubes following UV or violet excitation, which has implications for double labeling experiments (Piterburg, Panet, & Weiss, 2012).

    DNA and RNA Interaction

    DAPI interacts with both synthetic and natural polydeoxy- and polyribonucleotides, showing two types of binding. The strength of interaction and its resistance to ionic strength relate to the content of AT clusters in the DNA or RNA chains. Notably, sedimentation measurements suggest that DAPI does not intercalate but binds in a manner similar to distamycin and netropsin (Manzini, Xodo, Barcellona, & Quadrifoglio, 1985).

    Microflora Identification and Counting

    DAPI has been utilized for identifying and counting aquatic microflora, including bacteria and blue-green algae. It offers an improvement over acridine orange (AO) for visualizing and counting microflora, particularly in samples rich in seston. DAPI also extends sample storage time, allowing for prolonged analysis (Porter & Feig, 1980).

    Neurobiology Applications

    In neurobiology, DAPI has been applied as a fluorescent chromatin counterstain on sections stained with rhodamine and in tissues stained using beta-galactosidase. It facilitates the identification of mitotic figures and supplements cytochemical studies involving cell division in the nervous system (Sanna, Jirikowski, Lewandowski, & Bloom, 1992).

    Electronic Structure Characterization

    The electronic structure of DAPI has been characterized in terms of electronic transition energies, transition moment directions, and oscillator strengths in the UV-vis region. This characterization is essential for understanding its fluorescence properties and applications in various scientific fields (Kubista, Åkerman, & Albinsson, 1989).

    DNA Quantification and Cell Morphology

    DAPI staining has been utilized for DNA quantification in epidermis and cultured fibroblasts. This technique is sensitive and allows the detection of alkali-extracted DNA in cultured cells and human epidermis. It provides a convenient method for assessing DNA content in various cell types (Meyer & Grundmann, 2004).

    Probing DNA Environments

    DAPI has been used to probe the environments of EcoRI restriction endonuclease cleavage sites in DNA. By inhibiting nuclease activity at certain sites, DAPI helps in understanding the immediate environments of these cleavage sites, providing insights into DNA-ligand interactions (Kania & Fanning, 1976).

    Safety And Hazards



    • DAPI is generally safe for laboratory use but should be handled with standard precautions.

    • It is cell impermeant and primarily used for staining fixed cells . For live-cell staining, consider alternatives like Hoechst 33342.




  • Future Directions



    • Ongoing research may explore DAPI’s applications in advanced imaging techniques , such as super-resolution microscopy.

    • Investigating its use in 3D cellular imaging and live-cell tracking could be promising.




    properties

    IUPAC Name

    2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FWBHETKCLVMNFS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15N5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    28718-90-3 (hydrochloride)
    Record name DAPI
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID50963757
    Record name 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50963757
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    277.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Powder; [Roche Diagnostics MSDS]
    Record name 4',6-Diamidino-2-phenylindole
    Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
    URL https://haz-map.com/Agents/11601
    Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
    Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

    Product Name

    4',6-Diamidino-2-phenylindole

    CAS RN

    47165-04-8
    Record name 4′,6-Diamidino-2-phenylindole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=47165-04-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name DAPI
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50963757
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DAPI
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4',6-Diamidino-2-phenylindole
    Reactant of Route 2
    4',6-Diamidino-2-phenylindole
    Reactant of Route 3
    4',6-Diamidino-2-phenylindole
    Reactant of Route 4
    4',6-Diamidino-2-phenylindole
    Reactant of Route 5
    4',6-Diamidino-2-phenylindole
    Reactant of Route 6
    4',6-Diamidino-2-phenylindole

    Citations

    For This Compound
    129,000
    Citations
    D Bonne, C Heusele, C Simon, D Pantaloni - Journal of Biological …, 1985 - Elsevier
    A new fluorophor for tubulin which has permitted the monitoring of microtubule assembly in vitro is reported. DAPI (4',6-diamidino-2-phenylindole), a fluorophor already known as a DNA …
    Number of citations: 291 www.sciencedirect.com
    M Kubista, B Aakerman, B Norden - Biochemistry, 1987 - ACS Publications
    Department of Physical Chemistry, Chalmers University of Technology, S-41296 Goteborg, Sweden Received October 2, 1986; Revised Manuscript Received February 18, 1987 …
    Number of citations: 324 pubs.acs.org
    MS Lin, DE Comings, OS Alfi - Chromosoma, 1977 - Springer
    … The optical absorption and fluorescence characteristics of 4'-6diamidino-2-phenylindole (DAPI) with DNA and chromosomes were studied. There is a decrease in extinction coefficient …
    Number of citations: 204 link.springer.com
    JPF Tijssen, HW Beekes, J Van Steveninck - Biochimica et Biophysica Acta …, 1982 - Elsevier
    The fluorescent dye 4′,6-diamidino-2-phenylindole has its emission maximum at 456 nm. Fluorescence intensity at this wavelength is significantly increased by various negatively-…
    Number of citations: 157 www.sciencedirect.com
    S Matsumoto, K Morikawa, M Yanagida - Journal of molecular biology, 1981 - Elsevier
    Individual DNA molecules in solution can be visualized under a fluorescence microscope by using the DNA-binding dye 4′,6-diamidino-2-phenylindole and can be recorded on video …
    Number of citations: 113 www.sciencedirect.com
    T Yasujima, K Ohta, K Inoue, M Ishimaru… - Drug metabolism and …, 2010 - ASPET
    Multidrug and toxin extrusion protein 1 (MATE1) and MATE2-K are organic cation/H + antiporters that have recently been identified and suggested to be responsible for the brush border …
    Number of citations: 54 dmd.aspetjournals.org
    E Trotta, E D'Ambrosio, G Ravagnan, M Paci - Journal of Biological …, 1996 - ASBMB
    The solution structure of the complex between 4′,6-diamidino-2-phenylindole (DAPI) and DNA oligomer (d(CGATCG)) 2 at a 2:1 drug/duplex ratio has been characterized by combined …
    Number of citations: 37 www.jbc.org
    FA Tanious, JM Veal, H Buczak, LS Ratmeyer… - Biochemistry, 1992 - ACS Publications
    Revised Manuscript Received December 31, 1991 abstract: The interaction of DAPI and propidium with RNA (polyA* polyU) and corresponding DNA (polydA-polydT) sequences has …
    Number of citations: 353 pubs.acs.org
    MR Beccia, T Biver, A Pardini, J Spinelli… - Chemistry–An Asian …, 2012 - Wiley Online Library
    DAPI (4′,6‐diamidino‐2‐phenylindole) is a widely used fluorescent dye, whose complicated binding features to DNAs and RNAs have been the object of debates and are still not fully …
    Number of citations: 36 onlinelibrary.wiley.com
    FG Loontiens, LW McLaughlin, S Diekmann… - Biochemistry, 1991 - ACS Publications
    Revised Manuscript Received August 31, 1990 abstract: Fluorescence titrations have been carried out to determine the association constants (ATa) for binding of the dyes Hoechst …
    Number of citations: 138 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.